5,6,12,17-Tetramethyl-2,9-diazatetracyclo[11.2.2.0~3,8~.0~10,15~]heptadeca-1,3(8),4,6,9,11,16-heptaene
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Overview
Description
5,6,12,17-Tetramethyl-2,9-diazatetracyclo[11.2.2.03,8.010,15]heptadeca-1,3(8),4,6,9,11,16-heptaene is a unique polycyclic compound known for its structural complexity. Its framework consists of four fused rings incorporating nitrogen atoms, setting it apart in both organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,12,17-Tetramethyl-2,9-diazatetracyclo[11.2.2.03,8.010,15]heptadeca-1,3(8),4,6,9,11,16-heptaene typically involves multiple steps, beginning with the formation of intermediate bicyclic or tricyclic compounds. These intermediates undergo various cyclization and functionalization reactions:
Step 1: : Formation of initial bicyclic structure using Diels-Alder reactions.
Step 2: : Introduction of nitrogen atoms through amination reactions under specific conditions.
Step 3: : Final cyclization to form the tetracyclic core, often involving high-temperature reflux and specific catalysts to ensure selectivity.
Industrial Production Methods
Industrial synthesis methods for 5,6,12,17-Tetramethyl-2,9-diazatetracyclo[11.2.2.03,8.010,15]heptadeca-1,3(8),4,6,9,11,16-heptaene rely on scalability and cost-efficiency:
Method 1: : Continuous flow reactors for efficient heating and control of reaction conditions.
Method 2: : Use of solid-supported catalysts to enhance reaction rates and yield.
Method 3: : Implementation of purification techniques like chromatography to obtain high-purity products.
Chemical Reactions Analysis
5,6,12,17-Tetramethyl-2,9-diazatetracyclo[11.2.2.03,8.010,15]heptadeca-1,3(8),4,6,9,11,16-heptaene undergoes a variety of chemical reactions:
Oxidation: : Utilizes agents like potassium permanganate (KMnO₄) to form oxidized derivatives.
Reduction: : Catalyzed by hydrogenation using palladium on carbon (Pd/C), leading to reduced nitrogen functionalities.
Substitution: : Electrophilic and nucleophilic substitution reactions, facilitated by reagents like halogens (Cl₂, Br₂) or alkoxides.
Products: : Major products include oxidized nitro derivatives, reduced amines, and substituted halogenated compounds.
Scientific Research Applications
The scientific applications of 5,6,12,17-Tetramethyl-2,9-diazatetracyclo[11.2.2.03,8.010,15]heptadeca-1,3(8),4,6,9,11,16-heptaene are vast and diverse:
Chemistry: : Utilized as a precursor in complex molecule synthesis, providing a scaffold for building more elaborate structures.
Biology: : Investigated for its interaction with biological macromolecules, showing potential as a ligand in enzyme studies.
Medicine: : Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: : Used in the production of specialty chemicals and as a component in advanced materials due to its stability and unique properties.
Mechanism of Action
The compound exerts its effects through multiple pathways:
Molecular Targets: : Binds to specific enzymes or receptors, modulating their activity.
Pathways Involved: : Participates in signal transduction pathways, affecting cellular functions like proliferation and differentiation.
Comparison with Similar Compounds
Comparing 5,6,12,17-Tetramethyl-2,9-diazatetracyclo[11.2.2.03,8.010,15]heptadeca-1,3(8),4,6,9,11,16-heptaene with related compounds highlights its uniqueness:
Similar Compounds: : Include polycyclic nitrogen-containing compounds like azepine and indazole derivatives.
Uniqueness: : Distinguished by its specific ring system, methyl substitutions, and nitrogen atoms at strategic positions, which confer distinct chemical and biological properties.
Hope this deep dive into 5,6,12,17-Tetramethyl-2,9-diazatetracyclo[11.2.2.03,8.010,15]heptadeca-1,3(8),4,6,9,11,16-heptaene stoked your curiosity! What do you think?
Properties
IUPAC Name |
5,6,12,17-tetramethyl-2,9-diazatetracyclo[11.2.2.03,8.010,15]heptadeca-1,3(8),4,6,9,11,16-heptaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2/c1-10-5-18-19(6-11(10)2)21-17-8-13(4)14-9-15(17)16(20-18)7-12(14)3/h5-8,14-15H,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NITLOSWBXWRUGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC3=C(C=C(C(=C3)C)C)N=C4C2CC1C(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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